2-Aminohexadec-15-en-3-ol
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Overview
Description
2-Aminohexadec-15-en-3-ol is an organic compound with the molecular formula C16H33NO It is a long-chain amino alcohol with a double bond at the 15th carbon position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-aminohexadec-15-en-3-ol typically involves the following steps:
Starting Material: The synthesis begins with a long-chain fatty acid, such as palmitic acid.
Reduction: The fatty acid is reduced to the corresponding alcohol using a reducing agent like lithium aluminum hydride (LiAlH4).
Amination: The alcohol is then converted to the corresponding amine through a reaction with ammonia or an amine source under high pressure and temperature.
Double Bond Introduction: The double bond is introduced at the 15th carbon position using a dehydrogenation reaction or by employing a suitable alkene precursor.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes:
Catalytic Hydrogenation: Using metal catalysts like palladium on carbon (Pd/C) for the reduction steps.
Continuous Flow Reactors: Employing continuous flow reactors to maintain consistent reaction conditions and improve yield.
Purification: Utilizing techniques such as distillation, crystallization, and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
2-Aminohexadec-15-en-3-ol undergoes various chemical reactions, including:
Oxidation: The amino alcohol can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to form saturated amino alcohols using reducing agents like sodium borohydride (NaBH4).
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives like amides or esters.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2).
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4), and catalytic hydrogenation.
Substitution: Acyl chlorides, anhydrides, and alkyl halides.
Major Products Formed
Oxidation: Ketones, aldehydes, and carboxylic acids.
Reduction: Saturated amino alcohols.
Substitution: Amides, esters, and ethers.
Scientific Research Applications
2-Aminohexadec-15-en-3-ol has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Studied for its role in cellular membranes and its involvement in signaling pathways.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of metabolic and neurodegenerative diseases.
Industry: Utilized in the production of surfactants, emulsifiers, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-aminohexadec-15-en-3-ol involves its interaction with cellular membranes and signaling pathways. It can modulate the activity of enzymes and receptors involved in lipid metabolism and cell signaling. The compound’s effects are mediated through its incorporation into sphingolipids, which play a crucial role in maintaining membrane integrity and facilitating signal transduction.
Comparison with Similar Compounds
Similar Compounds
Sphingosine: A structurally related compound with a similar backbone but differing in the position of the amino and hydroxyl groups.
Phytosphingosine: Another related compound with an additional hydroxyl group at the 4th carbon position.
Dihydrosphingosine: A saturated analog of sphingosine without the double bond.
Uniqueness
2-Aminohexadec-15-en-3-ol is unique due to its specific double bond position and the combination of amino and hydroxyl functional groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
2-aminohexadec-15-en-3-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H33NO/c1-3-4-5-6-7-8-9-10-11-12-13-14-16(18)15(2)17/h3,15-16,18H,1,4-14,17H2,2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBZHHOGHQKXCRQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(CCCCCCCCCCCC=C)O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H33NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.44 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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